![molecular formula C14H11ClN2O4S B2520432 5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 402557-55-5](/img/structure/B2520432.png)

5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

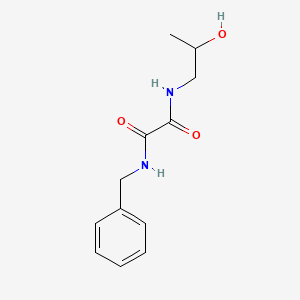

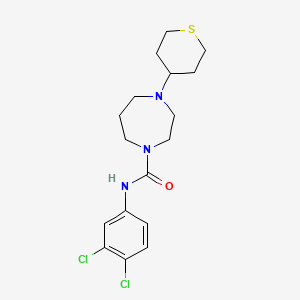

5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C14H11ClN2O4S and its molecular weight is 338.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische Anwendungen

Verbindungen mit einer Benzothiazolstruktur wurden synthetisiert und auf ihre anti-inflammatorischen Wirkungen evaluiert . Diese Verbindungen haben signifikante entzündungshemmende Wirkungen gezeigt, die hauptsächlich durch die Hemmung der Biosynthese von Prostaglandinen vermittelt werden . Einige der synthetisierten Verbindungen haben hervorragende COX-2-Selektivitätsindex (SI)-Werte gezeigt, was auf ihr Potenzial als entzündungshemmende Mittel hindeutet .

Analgetische Anwendungen

Neben ihren entzündungshemmenden Eigenschaften wurden diese Verbindungen auch auf ihre analgetischen (schmerzstillenden) Wirkungen evaluiert . Es wurde beobachtet, dass das Vorhandensein eines Thiazolidinons zu einer stärkeren analgetischen Wirkung führt .

Ulzerogene Anwendungen

Die Verbindungen wurden auf ihre ulzerogenen Wirkungen evaluiert . Einige der synthetisierten Verbindungen haben im Vergleich zu Standardmedikamenten eine geringe ulzerogene und reizende Wirkung auf die Magen-Darm-Schleimhaut gezeigt .

Lipide Peroxidation Anwendungen

Diese Verbindungen wurden auch auf ihre Aktivitäten im Zusammenhang mit der Lipide Peroxidation evaluiert . Lipide Peroxidation bezeichnet den oxidativen Abbau von Lipiden, ein Prozess, der bei Zellschäden und -tod eine Rolle spielt.

Hemmung der Albumin Denaturierung

Einige Verbindungen mit einer Benzothiazolstruktur haben eine signifikante Hemmung der Albumin Denaturierung gezeigt . Albumin Denaturierung ist ein Prozess, bei dem das Protein seine native Form und Funktion verliert, und seine Hemmung kann bei bestimmten pathologischen Zuständen von Vorteil sein.

Quorum-Sensing-Inhibitoren

Im LasB-System haben Verbindungen mit einer Benzothiazolstruktur vielversprechende Quorum-Sensing-Inhibitoren gezeigt . Quorum Sensing ist ein System aus Reiz und Reaktion, das mit der Populationsdichte korreliert und von vielen Bakterien verwendet wird, um die Genexpression in Abhängigkeit von der Dichte ihrer Population zu koordinieren.

Wirkmechanismus

Target of Action

The primary targets of the compound 5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione are cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production . This results in reduced inflammation and pain.

Result of Action

The inhibition of COX enzymes by the compound leads to a reduction in prostaglandin production . This results in decreased inflammation and pain . Some derivatives of the compound have been found to have significant anti-inflammatory and analgesic activities .

Eigenschaften

IUPAC Name |

5-[[(6-chloro-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4S/c1-14(2)20-11(18)8(12(19)21-14)6-16-13-17-9-4-3-7(15)5-10(9)22-13/h3-6H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBFZGLGLTXURU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=NC3=C(S2)C=C(C=C3)Cl)C(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2520357.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2520358.png)

![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)

![(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide](/img/structure/B2520366.png)

![N-{2-[(6-CHLOROHEXYL)OXY]-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL}ACETAMIDE](/img/structure/B2520370.png)